molecular formula C7H16ClNO2 B1407819 2-(Tert-butylamino)propanoic acid hydrochloride CAS No. 2102330-24-3

2-(Tert-butylamino)propanoic acid hydrochloride

Cat. No. B1407819
CAS RN: 2102330-24-3
M. Wt: 181.66 g/mol
InChI Key: ARZBZMCJNOCPGP-UHFFFAOYSA-N
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Description

2-(Tert-butylamino)propanoic acid hydrochloride (also known as 2-TBAP) is an organic compound that is widely used in scientific research. It is a derivative of propionic acid and is often used as a reagent for various biochemical and physiological experiments. 2-TBAP is a versatile compound with a wide range of applications, including the synthesis of small molecules, the study of enzyme kinetics and the investigation of signal transduction pathways.

Scientific Research Applications

Photocatalytic Degradation

The compound has been studied for its photocatalytic degradation under simulated solar irradiation using titanium dioxide as a photocatalyst. Research has shown the transformation of salbutamol, which shares a similar tert-butylamino group, into various intermediates, including 2-(Tert-butylamino)-acetic acid. This degradation pathway helps in understanding the environmental fate of similar compounds and their potential for photomineralization (Sakkas et al., 2007).

Synthesis of Neuroexcitants

In the field of neurochemistry, the compound has been utilized in the enantioselective synthesis of both enantiomers of neuroexcitants. This includes the synthesis of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), demonstrating the compound’s utility in creating analogues of neuroactive substances with high enantiomeric excess (Pajouhesh et al., 2000).

Solubility Studies

The solubility of hydrogen sulfide in aqueous solutions of 2-(Tert-butylamino)ethanol, closely related to 2-(Tert-butylamino)propanoic acid hydrochloride, was measured to understand the physical solubility and the effect of amine concentration on solubility. Such studies are vital in chemical engineering and environmental science for gas capture and solubility enhancement techniques (Munder et al., 2000).

Chemical Synthesis and Reactions

This compound has been used as a tert-butoxycarbonylation reagent for acidic proton-containing substrates such as phenols, aromatic and aliphatic amines hydrochlorides, and aromatic carboxylic acids. The reactions proceed chemoselectively in high yield under mild conditions, illustrating its importance in organic synthesis and modification of bioactive molecules (Saito et al., 2006).

Molecular Docking Studies

Molecular docking studies of (RS)-2-(tert-Butylamino)-1-(3-chlorophenyl)propan-1-one have revealed its inhibitory nature with adrenaline uptake inhibitors. This suggests potential applications in drug discovery, particularly in designing molecules that can modulate neurotransmitter systems in the central nervous system (Sevvanthi et al., 2018).

Mechanism of Action

Target of Action

2-(Tert-butylamino)propanoic acid hydrochloride is a derivative of glycine . Glycine is a non-essential amino acid that plays a crucial role in the central nervous system. As a neurotransmitter, glycine both stimulates and inhibits cells in the brain and central nervous system, affecting cognition, mood, appetite, and digestion.

Biochemical Analysis

Biochemical Properties

2-(Tert-butylamino)propanoic acid hydrochloride plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules. For instance, it is a derivative of glycine, an amino acid that influences the secretion of anabolic hormones and supplies fuel during exercise . The compound’s interactions with these biomolecules are crucial for its function as an ergogenic dietary substance.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Amino acids and their derivatives, including this compound, have been shown to prevent exercise-induced muscle damage and improve mental performance during stress-related tasks .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that amino acid derivatives, including this compound, maintain their efficacy over extended periods, making them suitable for long-term research applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects, such as improved physical and mental performance. At higher doses, it may cause toxic or adverse effects . Understanding the dosage thresholds is essential for optimizing its use in research and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. As a glycine derivative, it plays a role in amino acid metabolism, influencing the synthesis and degradation of various biomolecules .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are crucial for its biochemical activity . The compound’s ability to be efficiently transported and distributed makes it a valuable tool in research.

Subcellular Localization

This compound’s subcellular localization is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function . Understanding its subcellular localization is essential for elucidating its biochemical mechanisms.

properties

IUPAC Name

2-(tert-butylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-5(6(9)10)8-7(2,3)4;/h5,8H,1-4H3,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARZBZMCJNOCPGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(C)(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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